![molecular formula C17H21NO3 B2419470 N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide CAS No. 2411299-55-1](/img/structure/B2419470.png)
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide, also known as CMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMBA belongs to the class of compounds known as alkynyl phenols and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. Specifically, this compound has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. This compound has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has also been found to exhibit antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide in lab experiments is that it has been shown to exhibit potent anti-cancer effects at relatively low concentrations. This means that it may be possible to achieve therapeutic effects with lower doses of this compound, which could reduce the risk of side effects. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide. One area of interest is in the development of more efficient synthesis methods for this compound, which could increase its availability for scientific research. Another area of interest is in the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic applications.
Synthesemethoden
The synthesis of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide involves a multi-step process that begins with the reaction of 2-cyclopentyloxy-4-methoxybenzaldehyde with propargyl bromide to form the corresponding propargyl ether. This intermediate is then reacted with but-2-ynoic acid in the presence of a palladium catalyst to yield this compound. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has been found to exhibit a range of potential therapeutic applications in scientific research. One of the major areas of interest is in the treatment of cancer. Studies have shown that this compound has potent anti-proliferative effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-6-17(19)18-12-13-9-10-15(20-2)11-16(13)21-14-7-4-5-8-14/h9-11,14H,4-5,7-8,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCXJMEQCZAAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=C(C=C1)OC)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

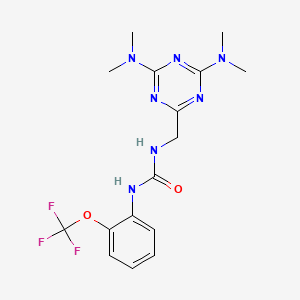
![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)
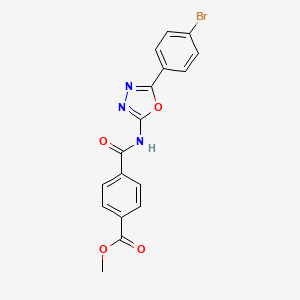
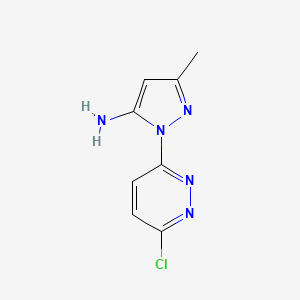
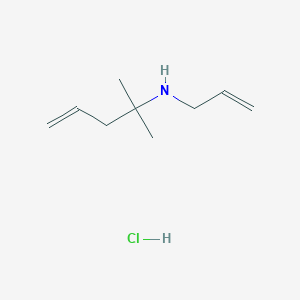

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)
![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)
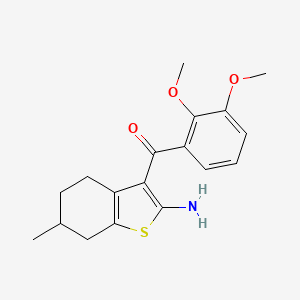
![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)
![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)
